N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine
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Overview
Description
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine is a heterocyclic compound that features a benzothiazole moiety linked to a pyridine ring via a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzaldehyde to form an intermediate, which is then coupled with 4-aminopyridine under suitable conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and automated systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s benzothiazole moiety is known to interact with DNA and proteins, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the pyridine ring.
4-Aminopyridine: Contains the pyridine ring but lacks the benzothiazole moiety.
N-(1,3-Benzothiazol-2-yl)arylamides: Similar structure with variations in the aryl group.
Uniqueness
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine is unique due to its combined benzothiazole and pyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
920520-06-5 |
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Molecular Formula |
C18H13N3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]pyridin-4-amine |
InChI |
InChI=1S/C18H13N3S/c1-2-7-17-16(6-1)21-18(22-17)13-4-3-5-15(12-13)20-14-8-10-19-11-9-14/h1-12H,(H,19,20) |
InChI Key |
MSRRUEAJHJBOGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=CC=NC=C4 |
Origin of Product |
United States |
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